6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) and have been studied for various biological activities . The trifluoromethoxy group attached to the phenyl ring is a common substituent in medicinal chemistry, known to influence the lipophilicity and metabolic stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, influencing its solubility and distribution properties .Scientific Research Applications
Synthesis and Biological Activities
Novel Syntheses Under Microwave Irradiation : Research demonstrates innovative synthesis methods for related compounds under microwave irradiation, highlighting efficient pathways to generate diverse carboxamide derivatives, which could be pivotal in pharmaceutical chemistry and material science due to their potential biological activities and applications in drug design (Abdalha et al., 2011).
C-Met Kinase Inhibitors : A study on derivatives containing similar chemical moieties explores their in vitro inhibitory activities against c-Met kinase, showcasing the potential of such compounds in cancer therapy due to their moderate to good antitumor activities (Liu et al., 2020).
Herbicidal Activities : The synthesis and evaluation of pyridazine derivatives for their bleaching and herbicidal activities are discussed, indicating the agricultural applications of these compounds in controlling weed growth and improving crop yields (Xu et al., 2012).
Mechanism of Action
Target of Action
The primary target of 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates. This inhibition leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .
Biochemical Pathways
The inhibition of sEH affects the metabolism of arachidonic acid , a fatty acid that is a key player in inflammation and other physiological processes. EETs, the products of arachidonic acid metabolism that are degraded by sEH, have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to a decrease in inflammation and an increase in blood flow .
Pharmacokinetics
Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to have good oral bioavailability and to be metabolized primarily by the liver
Result of Action
The inhibition of sEH by this compound can lead to a variety of effects at the molecular and cellular level. These include a decrease in inflammation, an increase in blood flow, and potentially other effects related to the roles of EETs in cellular signaling .
Properties
IUPAC Name |
6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)16-11(20)9-5-6-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDPXRZRSJCLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.